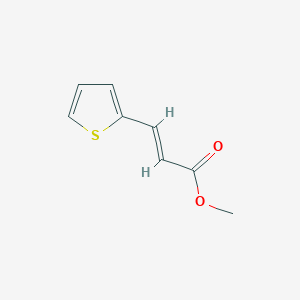

METHYL 3-(THIEN-2-YL)ACRYLATE

Description

Contextualization within Thiophene-Containing Acrylate (B77674) Chemistry

Thiophene-containing acrylates are a class of organic molecules that incorporate both a thiophene (B33073) ring and an acrylate functional group. This combination imparts unique electronic and reactive properties to the molecules, making them valuable intermediates in the synthesis of more complex structures. Methyl 3-(thien-2-yl)acrylate serves as a fundamental example within this class, where the thiophene ring is directly attached to the β-carbon of the methyl acrylate moiety. This arrangement allows for a variety of chemical transformations, including addition reactions and polymerizations, which are central to the development of novel materials. The reactivity of the acrylate's double bond is influenced by the electron-donating nature of the thiophene ring, a key characteristic that underpins its utility in organic synthesis.

The synthesis of thiophene-containing acrylates can be achieved through several methods. One common approach involves the condensation of a thiophene aldehyde with a malonic acid derivative, followed by esterification. For instance, the reaction of 2-thiophenecarboxaldehyde with methyl acetate (B1210297) in the presence of a base can yield this compound. chemsrc.com More advanced synthetic strategies, such as the Heck reaction, provide a versatile means to couple thiophene derivatives with acrylates, offering high regioselectivity. xmu.edu.cn These synthetic routes are crucial for accessing a wide array of substituted thiophene acrylates, each with potentially unique properties and applications.

Significance of the Thiophene Moiety in Organic Synthesis and Functional Materials

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, first discovered in 1883. numberanalytics.com Its presence in a molecule confers distinct chemical and physical properties. Thiophene and its derivatives are known for their thermal stability and unique electronic characteristics, which arise from the delocalization of π-electrons across the ring, including a lone pair from the sulfur atom. numberanalytics.com This aromaticity makes thiophene a valuable building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net

In the realm of functional materials, the thiophene moiety is of paramount importance. Thiophene-based polymers, such as polythiophene, are well-known for their conductive properties and are extensively used in organic electronics. numberanalytics.com These materials find applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netkyoto-u.ac.jp The ability of the sulfur atom in the thiophene ring to facilitate intermolecular interactions, such as S-S contacts, enhances charge transport in these materials. kyoto-u.ac.jp The versatility of thiophene chemistry allows for the fine-tuning of the electronic and optical properties of these materials by introducing various functional groups onto the thiophene ring. mdpi.com This adaptability makes thiophene derivatives, including this compound, highly sought-after components in the design and fabrication of advanced functional materials. rsc.org

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C8H8O2S. thermofisher.com Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 20883-96-9 chemsrc.com |

| Molecular Formula | C8H8O2S chemsrc.comthermofisher.com |

| Molecular Weight | 168.21 g/mol nih.gov |

| Melting Point | 48-49°C chemsrc.com |

| Boiling Point | 260.8°C at 760 mmHg chemsrc.com |

| Density | 1.202 g/cm³ chemsrc.com |

| Flash Point | 111.5°C chemsrc.com |

| Appearance | Solid thermofisher.com |

Synthesis and Reactions

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory preparation involves the Horner-Wadsworth-Emmons reaction, where 2-thiophenecarboxaldehyde is reacted with a phosphonate (B1237965) ylide, such as trimethyl phosphonoacetate, in the presence of a base like sodium methoxide. beilstein-journals.org Another method is the Wittig reaction, which also utilizes an ylide derived from a phosphonium (B103445) salt.

This compound can serve as a precursor in several important chemical reactions. For example, it can undergo Michael addition reactions, where a nucleophile adds to the β-carbon of the acrylate. It is also a monomer that can be used in polymerization reactions to create polymers with thiophene side chains. These polymers are of interest for their potential applications in organic electronics. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(thien-2-yl)acrylic acid, which is also a valuable synthetic intermediate. scbt.com

Applications in Research

This compound and its derivatives are subjects of ongoing research due to their potential applications in various fields.

Materials Science : As a thiophene-containing acrylate, this compound is a building block for the synthesis of polymers used in organic electronics. The resulting polymers can exhibit semiconducting properties, making them suitable for use in OFETs and OLEDs. researchgate.net

Organic Synthesis : It serves as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple functional groups (thiophene, alkene, and ester) allows for a wide range of chemical modifications.

Medicinal Chemistry : Thiophene derivatives have shown a wide range of biological activities. While research on the specific biological activities of this compound is ongoing, related thiophene-containing acrylates have been investigated for their potential antimicrobial and anticancer properties. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420771 | |

| Record name | methyl 3-(2-thienyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57502-38-2, 20883-96-9 | |

| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(2-thienyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Thien 2 Yl Acrylate and Its Derivatives

Established Synthetic Routes to the Core Methyl 3-(Thien-2-yl)acrylate Structure

Condensation Reactions and Esterification Processes

A primary and straightforward method for synthesizing the core structure of this compound involves condensation reactions. One common approach is the reaction of thiophene-2-carbaldehyde (B41791) with malonic acid, which upon heating, yields 3-(thien-2-yl)acrylic acid. researchgate.net This intermediate can then undergo an esterification reaction to produce the final methyl ester.

Esterification is the process of forming an ester from an organic acid and an alcohol. byjus.com In the context of this compound synthesis, 3-(thien-2-yl)acrylic acid is reacted with methanol, typically in the presence of an acid catalyst like sulfuric acid, to yield the desired methyl ester. byjus.com The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. byjus.com

Reactions Utilizing Thiophene-2-carbaldehyde Precursors

Thiophene-2-carbaldehyde serves as a crucial precursor in many synthetic pathways leading to this compound. researchgate.netchemicalbook.comgoogle.com One such method involves a condensation reaction between thiophene-2-carbaldehyde and methyl-2-azido acetate (B1210297) in the presence of sodium methanolate. This reaction proceeds at low temperatures and, after purification, yields methyl-(Z)-2-azido-(3-thien-2-yl)acrylate. beilstein-journals.org

Another approach utilizes the Wittig or Horner-Wadsworth-Emmons reaction, where thiophene-2-carbaldehyde is reacted with a phosphorus ylide, such as (methoxycarbonylmethylene)triphenylphosphorane. This reaction is highly stereoselective and typically affords the (E)-isomer of this compound.

Advanced Synthetic Approaches for this compound Analogs

Baylis-Hillman Reaction in Thienyl Acrylate (B77674) Synthesis

The Baylis-Hillman reaction provides a powerful tool for the synthesis of functionalized thienyl acrylate derivatives. ijpsr.comwikipedia.orgorganic-chemistry.org This reaction involves the coupling of an activated alkene, such as an acrylate, with an aldehyde in the presence of a nucleophilic catalyst, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.orgorganic-chemistry.org

In the synthesis of thienyl acrylate analogs, thiophene-2-carbaldehyde is reacted with an appropriate acrylate in the presence of a catalyst. ijpsr.comresearchgate.net This reaction leads to the formation of a multifunctional adduct, an allylic alcohol, which can be further modified. wikipedia.org The Baylis-Hillman reaction is advantageous due to its atom economy and the high degree of functionality in the product, which allows for subsequent transformations to generate a variety of derivatives. wikipedia.orgresearchgate.net For instance, a series of novel methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate derivatives have been synthesized using this methodology. researchgate.net

Below is a table summarizing the synthesis of thienyl acrylate derivatives via the Baylis-Hillman reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Thiophene-2-carbaldehyde | Acrylate | DABCO | Thienyl acrylate adduct | ijpsr.comresearchgate.net |

| Thiophene-2-carbaldehyde | Acrylate | Phosphine | Thienyl acrylate adduct | wikipedia.org |

Samarium Diiodide-Promoted Electrophilic Reactions for Functionalization

Samarium diiodide (SmI₂) has emerged as a potent single-electron reducing agent in organic synthesis, enabling unique transformations for the functionalization of molecules like this compound. nih.govacs.orgnih.gov When this compound is treated with SmI₂, it can react with various electrophiles, such as aldehydes and ketones, at the C-5 position of the thiophene (B33073) ring with high regioselectivity. nih.govacs.org

The table below outlines the functionalization of this compound using samarium diiodide.

| Thiophene Substrate | Electrophile | Promoter | Key Intermediate | Final Product Type | Reference |

| This compound | Aldehydes, Ketones | SmI₂ | Thienyl radical anion | Long-chain esters with remote hydroxyl groups | nih.govacs.org |

| This compound | Conjugated Esters | SmI₂ | Thienyl radical anion | Long-chain esters with remote carboxyl groups | nih.govacs.org |

Domino Reactions for Complex Derivative Synthesis

Domino reactions, also known as tandem or cascade reactions, offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification steps. chim.itmdpi.comnih.govbeilstein-journals.org In the context of thienyl acrylate derivatives, domino reactions can be employed to construct intricate heterocyclic systems.

For example, a Knoevenagel condensation of a substituted thiophene-2-carbaldehyde with malononitrile, followed by a Michael addition of dimedone and subsequent cyclization, can lead to the formation of complex 4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-5-ones. clockss.org These multi-step, one-pot syntheses are highly valuable for generating molecular diversity and accessing novel chemical scaffolds. mdpi.com The reaction sequences often involve a series of intramolecular events that rapidly build molecular complexity. chim.itmdpi.com

Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura reaction for derivatives)

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the synthesis of derivatives of this compound. mdpi.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates, demonstrating excellent functional group tolerance and generally mild reaction conditions. mdpi.comnih.gov

Researchers have successfully employed this methodology to synthesize a variety of aryl-substituted thiophenes. mdpi.com For instance, the coupling of brominated triarylmethanes (TRAMs) with arylboronic acid derivatives, catalyzed by Pd(PPh3)4, has been shown to produce novel TRAMs containing biaryl moieties in good yields. academie-sciences.fr This approach is significant as it allows for the introduction of diverse aromatic and heteroaromatic substituents onto a core structure. The reaction of various brominated TRAMs with different arylboronic acids has been demonstrated to proceed efficiently, yielding the desired products in yields ranging from 81% to 90%. academie-sciences.fr

The synthesis of 4-arylthiophene-2-carbaldehydes has also been achieved through Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic pinacol (B44631) esters or acids. mdpi.com These reactions, catalyzed by a palladium(0) complex, have produced a series of novel compounds in moderate to excellent yields. mdpi.com The versatility of this method is further highlighted by its application in the synthesis of 3-aryl-substituted coumarins, where an optimized Suzuki-Miyaura reaction between a 3-bromocoumarin and aryl boronic MIDA esters was utilized. worktribe.com

The development of α-arylsulfonyloxyacrylates as effective O-centered electrophiles has expanded the scope of Suzuki reactions for synthesizing α-substituted acrylates. This method allows for the palladium-catalyzed cross-coupling of these electrophiles with potassium (hetero)aryltrifluoroborates and B-alkyl-9-BBN, providing access to a wide range of α-(hetero)aryl and α-alkyl substituted acrylates under mild conditions.

Below is a table summarizing the Suzuki-Miyaura cross-coupling reactions for the synthesis of various derivatives.

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product | Yield (%) |

| Brominated TRAMs | Arylboronic acids | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/Ethanol (B145695) | TRAMs with biaryl moieties | 81-90 academie-sciences.fr |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol esters/acids | Pd(0) complex | K2CO3 | Dioxane | 4-Arylthiophene-2-carbaldehydes | Moderate to Excellent mdpi.com |

| 3-Bromocoumarin | Aryl boronic MIDA esters | Pd(OAc)2/XPhos | K2CO3 | aq. THF | 3-Aryl-substituted coumarins | Good worktribe.com |

| α-Arylsulfonyloxyacrylates | Potassium (hetero)aryltrifluoroborates | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | α-(Hetero)aryl substituted acrylates | Good to Excellent |

Cycloaddition Approaches for β-Lactam Derivatives

Cycloaddition reactions, particularly the Staudinger [2+2] cycloaddition of ketenes with imines, are a cornerstone for the synthesis of β-lactams (2-azetidinones). nih.govnih.gov This method has been widely used to prepare a diverse range of monocyclic β-lactams, which are important structural motifs in many biologically active compounds. preprints.org

The stereoselectivity of the Staudinger reaction is a critical aspect, often influenced by the reaction conditions and the nature of the reactants. For instance, the reaction of imines with ketenes generated from acyl chlorides in the presence of a base like triethylamine (B128534) can lead to the formation of either cis or trans β-lactams. nih.gov The choice of solvent and temperature can also play a crucial role in determining the stereochemical outcome. preprints.org For example, the reaction of an aromatic imine with acetoxyacetyl chloride in refluxing toluene can selectively produce the trans adduct, while performing the reaction in dichloromethane (B109758) at 0 °C can yield the cis isomer. preprints.org

Chiral auxiliaries have been effectively used to achieve enantioselective synthesis of β-lactams. nih.gov The use of chiral ketenes derived from enantiopure starting materials can lead to the formation of β-lactams with high diastereomeric ratios. nih.gov Similarly, chiral imines have been employed in Staudinger cycloadditions to produce optically active β-lactams. mdpi.com

Recent advancements have focused on developing more efficient and stereocontrolled methods. Microwave-assisted synthesis has been reported to accelerate the formation of vinyl-β-lactams with good stereocontrol. nih.gov Furthermore, multicomponent reactions, such as the Ugi reaction, have been utilized to synthesize mono-β-lactams, which can be further transformed into more complex structures like bis-β-lactams. mdpi.com

The following table provides examples of cycloaddition reactions for the synthesis of β-lactam derivatives.

| Ketene Precursor | Imine | Reaction Conditions | Stereochemistry | Product | Reference |

| Acetoxyacetyl chloride | Aromatic imine | Toluene, reflux | trans | 3-Acetoxy-β-lactam | preprints.org |

| Acetoxyacetyl chloride | Aromatic imine | CH2Cl2, 0 °C | cis | 3-Acetoxy-β-lactam | preprints.org |

| (S)-4-Phenyloxazolidinon-3-ylacetyl chloride | N-Benzylaldimines | Not specified | 95:5-97:3 dr | 3-Amino-β-lactam | nih.gov |

| Ethoxycarbonyl(phenylthio)ketene | Various imines | Not specified | Not specified | 3-Ethoxycarbonyl β-lactam | nih.gov |

Radical Cyclization Techniques in Fused Heterocyclic Systems

Radical cyclization reactions offer a powerful strategy for the construction of fused heterocyclic systems, including those derived from thiophene-containing precursors. researchgate.net These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated moiety, such as an aromatic ring or a double bond, to form a new ring. This approach has been successfully applied to the synthesis of various polyheterocycles.

One notable application is the synthesis of thieno[2,3-b]indoles. rsc.org A radical cyclization approach has been developed for the synthesis of these compounds, which are of interest due to their potential biological activities. rsc.orgnih.gov The mechanism often involves the formation of an aryl radical, which then attacks a thiophene ring in an intramolecular fashion. rsc.org

The synthesis of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives has been achieved through the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. This reaction, initiated by systems like (TMS)3SiH/AIBN, provides good yields of the cyclized products. The selectivity of the cyclization can be controlled by the choice of halogen substituent on the starting material.

The reaction conditions for radical cyclizations are crucial for achieving high yields and selectivity. The choice of radical initiator, solvent, and temperature can all influence the outcome of the reaction. These methods are advantageous as they often proceed under mild conditions and can tolerate a variety of functional groups.

The table below highlights examples of radical cyclization for the synthesis of fused heterocyclic systems.

| Starting Material | Reagent/Initiator | Product | Key Feature | Reference |

| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | Good yields, controllable selectivity | |

| Thiophene derivatives | Radical initiators | Thieno-fused heterocycles | Construction of fused ring systems | researchgate.net |

| 3-(o-Nitrophenyl)thiophene | Not specified | Thieno[2,3-b]indole | Nitrene-mediated Cadogan cyclization | rsc.orgnih.gov |

Enantioselective Syntheses of Related Azabicycloalkanes

The enantioselective synthesis of azabicycloalkanes, such as 3-azabicyclo[3.1.0]hexanes, has garnered significant attention due to the prevalence of these scaffolds in biologically active molecules. doi.org Various strategies have been developed to control the stereochemistry during the formation of these bicyclic systems. nih.gov

One successful approach involves a one-pot sequential reaction combining an allylic substitution and a palladium-catalyzed oxidative cyclization. doi.org This method utilizes a chiral spiro bis(isoxazoline) ligand (SPRIX) to induce enantioselectivity in the cyclization of N-allyl propargylamines, affording the desired 3-azabicyclo[3.1.0]hexanes in high yields and with good to excellent enantiomeric excess (ee). doi.org Substrates bearing a 2-thienyl group have been successfully converted to the corresponding optically active products. doi.org

Another strategy for the enantioselective synthesis of angularly substituted 1-azabicyclic ring systems employs a dynamic kinetic resolution based on an aza-Cope rearrangement. nih.gov This cascade transformation delivers bicyclic amine products in good yields and with excellent enantioselectivity (99% ee). nih.gov

The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes represents another powerful tool for constructing 3-azabicyclo[3.1.0]hexane derivatives. nih.gov Asymmetric versions of this reaction have been developed using chiral catalysts, such as a Cu-(CH3CN)4BF4/Ph-Phosferrox complex, to achieve high enantioselectivity. nih.gov

The following table summarizes key enantioselective syntheses of related azabicycloalkanes.

| Synthetic Method | Key Reagents/Catalysts | Product | Enantioselectivity (ee) | Reference |

| Allylic Substitution/Oxidative Cyclization | Pd(II)/SPRIX ligand | 3-Azabicyclo[3.1.0]hexanes | up to 90% | doi.org |

| Dynamic Kinetic Resolution/Aza-Cope Rearrangement | Enantiopure (R)-2-phenyl-3-butenamine | Angularly substituted 1-azabicyclic molecules | 99% | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Cu-(CH3CN)4BF4/Ph-Phosferrox | 3-Azabicyclo[3.1.0]hexane derivatives | High | nih.gov |

| Reductive Amination/Cyclization | Cp*Ir-catalyst | 3-Azabicyclo[3.1.0]hexanes | High | nih.gov |

Strategies for Incorporating Diverse Heterocyclic Moieties onto this compound Frameworks

The incorporation of diverse heterocyclic moieties onto the this compound framework is a key strategy for modulating the biological and material properties of the resulting compounds. mdpi.comnih.gov Various synthetic methods are employed to achieve this structural diversification.

One-pot multicomponent reactions are particularly efficient for this purpose, allowing for the rapid assembly of complex molecules from simple starting materials. nih.gov For example, a one-pot, three-component sequential synthesis has been developed for the preparation of annulated benzothiazoloquinazolines. nih.gov This method involves the reaction of α-tetralone, thiophene-2-carbaldehyde, and 2-aminobenzothiazole, efficiently incorporating these three components into a single heterocyclic framework. nih.gov

Cascade reactions, such as the cross-dehydrogenative-coupling (CDC)/cyclization methodology, provide another powerful approach for synthesizing diverse heterocyclic scaffolds. rsc.org This strategy enables the formation of multiple bonds in a single operation, leading to the construction of complex structures like phenanthridines, lactams, and lactones from non-prefunctionalized starting materials. rsc.org

Furthermore, the functionalization of pre-existing heterocyclic systems attached to the thienyl acrylate core allows for further diversification. For example, thieno[2,3-b]thiophene (B1266192) derivatives can be synthesized and subsequently modified by introducing other heterocyclic rings, such as imidazopyrimidines and triazolopyrimidines, to create novel bis-heterocyclic systems. mdpi.comresearchgate.net These modifications can significantly influence the biological activity of the parent compound. mdpi.com

The following table provides examples of strategies for incorporating diverse heterocyclic moieties.

| Synthetic Strategy | Key Reactants | Resulting Heterocyclic System | Key Advantage | Reference |

| One-pot three-component reaction | α-Tetralone, Thiophene-2-carbaldehyde, 2-Aminobenzothiazole | Annulated benzothiazoloquinazolines | High efficiency, structural diversity | nih.gov |

| Cross-Dehydrogenative-Coupling (CDC)/Cyclization | Non-prefunctionalized starting materials | Phenanthridines, lactams, lactones | Atom economy, reduced steps | rsc.org |

| Modification of existing heterocycles | Thieno[2,3-b]thiophene derivatives, aminotriazoles, etc. | Bis-heterocyclic systems | Access to novel pharmacophores | mdpi.comresearchgate.net |

Chemical Reactivity and Transformation Studies of Methyl 3 Thien 2 Yl Acrylate

Reactions at the Acrylate (B77674) Moiety

The acrylate portion of the molecule is characterized by an electron-deficient carbon-carbon double bond, due to the electron-withdrawing effect of the adjacent ester group, and a hydrolyzable ester function.

The electron-deficient nature of the double bond in the acrylate system makes it highly susceptible to nucleophilic attack, particularly via Michael-type additions. researchgate.net This reaction involves the addition of a nucleophile to the β-carbon of the unsaturated system. researchgate.net A variety of nucleophiles can be employed, leading to a diverse range of derivatives. For instance, the Baylis-Hillman reaction, a base-catalyzed coupling of an aldehyde and an activated alkene, can be utilized to introduce functionalized side chains. researchgate.net Research has demonstrated the synthesis of various derivatives through the addition of heterocyclic thiols to the acrylate double bond, expanding the molecular complexity. researchgate.net

Nucleophilic addition reactions are frequently used in polymer chemistry for the synthesis of materials like poly(methyl methacrylate). numberanalytics.com In the context of methyl 3-(thien-2-yl)acrylate, these additions provide a pathway to novel compounds with potential biological activity. researchgate.net

| Reactant/Reaction Type | Nucleophile/Reagent | Product Description | Reference |

|---|---|---|---|

| Baylis-Hillman Reaction | Various Aldehydes | α-Hydroxyalkylated acrylate derivatives | researchgate.net |

| Michael Addition | Thiol-containing heterocycles (e.g., 1H-1,2,4-triazole-3-thiol) | Methyl (2E)-3-(2-thienyl)-2-[(heterocyclylthio)methyl] acrylates | researchgate.net |

| Michael Addition | Phosphine-catalyzed addition of imino esters | Glutamate derivatives | mdpi.com |

The methyl ester group of the acrylate moiety can undergo hydrolysis to yield the corresponding carboxylic acid, 3-(thien-2-yl)acrylic acid. This transformation is typically carried out under basic conditions (saponification) followed by acidic workup. semanticscholar.orgmdpi.com Acrylate and methacrylate (B99206) esters are generally more readily hydrolyzed under basic conditions than acidic ones. mdpi.com The rate of hydrolysis can be influenced by factors such as the structure of the ester's alkyl group.

Transesterification, the conversion of one ester to another, is also a key reaction. For example, this compound can be converted to ethyl 3-(thien-2-yl)acrylate by reaction with ethanol (B145695) in the presence of a suitable catalyst. semanticscholar.orggoogle.com This reaction is often driven to completion by removing the lower-boiling alcohol (methanol) as it is formed. google.com

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Ester Hydrolysis | 1. Base (e.g., NaOH) 2. Acid (e.g., HCl) | (E)-3-(2-Thienyl)acrylic acid | semanticscholar.org |

| Transesterification | Ethanol, Acid or Base Catalyst | Ethyl (E)-3-(2-thienyl)acrylate | semanticscholar.org |

Electrophilic and Nucleophilic Additions across the Double Bond

Reactivity at the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily participates in various substitution reactions. chim.it Its reactivity can be influenced by the nature of its substituents.

Significant progress has been made in the regioselective functionalization of the thiophene ring in this compound. One notable method involves the use of samarium diiodide (SmI₂), which promotes the reaction of the thiophene ring with various electrophiles, such as aldehydes and ketones. nih.govacs.org This reaction exhibits excellent regioselectivity, with the incoming electrophile exclusively attacking the C-5 position of the thiophene ring. acs.org This methodology allows this compound to serve as a synthetic equivalent for a heptanoate-7-anion, providing a route to long-chain esters with functional groups at remote positions after a subsequent reductive desulfurization step using Raney nickel. nih.govacs.orgresearchgate.net

| Electrophile | Reagents | Product Type (before desulfurization) | Reference |

|---|---|---|---|

| Aldehydes (e.g., Undecanal) | SmI₂, HMPA, THF | Methyl 8-hydroxyalkanoates (after protonation and desulfurization) | acs.org |

| Ketones | SmI₂, HMPA, THF | Long-chain esters with a tertiary alcohol | nih.govacs.org |

| Conjugated Esters | SmI₂, HMPA, THF | Long-chain esters with a remote carboxyl group | nih.govacs.org |

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems like thiophene. scribd.com The reaction proceeds via a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C-2 or C-5 positions. chim.it

In this compound, the acrylate substituent is an electron-withdrawing group. Such groups typically deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. libretexts.org For the 2-substituted thiophene ring, this deactivating effect would make traditional EAS reactions more difficult and would likely direct substitution towards the C-4 or C-5 positions. While classic EAS reactions like nitration or halogenation on this specific substrate are not extensively detailed in the provided literature, the principles suggest that forcing conditions would be required, with regioselectivity being a key challenge. libretexts.orgminia.edu.eg The SmI₂-promoted functionalization at C-5 represents a modern alternative to achieve regioselective substitution that overcomes the deactivating nature of the acrylate group for certain classes of electrophiles. acs.org

Regioselective Functionalization of the Thiophene Nucleus

Cyclization Reactions Leading to Fused Heterocycles

The dual functionality of this compound and its derivatives makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve transformations at both the acrylate and thiophene moieties to construct new rings. For example, derivatives of this compound can undergo intramolecular cyclization or participate in multi-component reactions to form complex polycyclic structures. researchgate.netnih.gov

One strategy involves converting the acrylic acid derivative (obtained from hydrolysis) into an isocyanate via a Curtius rearrangement. This intermediate can then undergo a microwave-assisted thermal electrocyclization to yield fused 2-pyridone ring systems, such as thieno[2,3-b]pyridones. semanticscholar.org Other research has shown that related thienoyl acrylates can react with binucleophiles like 3-aminopyrazole (B16455) or 3-amino-1,2,4-triazole to generate fused pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines, respectively. researchgate.net These reactions highlight the versatility of the thienyl acrylate scaffold in building diverse heterocyclic libraries. nih.gov

| Starting Material Derivative | Key Reaction/Reagents | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| (E)-3-(2-Thienyl)acrylic acid | Curtius Rearrangement, Microwave-assisted Electrocyclization | Thieno[2,3-b]pyridone | semanticscholar.org |

| Methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate | 3-Aminopyrazole | (Thienyl)pyrazolo[1,5-α]pyrimidine | researchgate.net |

| Methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate | 3-Amino-1,2,4-triazole | (Thienyl)triazolo[1,5-α]pyrimidine | researchgate.net |

| Thiophene-2-carbaldehyde (B41791) (precursor) | One-pot reaction with α-tetralone and 2-aminobenzothiazole | Benzo[h]benzothiazolo[2,3-b]quinazoline | nih.gov |

Formation of Thienopyridines and Related Scaffolds

This compound and its derivatives are key precursors in the synthesis of thienopyridines, a class of compounds with significant biological activities. One common strategy involves the intramolecular cyclization of appropriately substituted acrylate derivatives. For instance, 7-aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid methyl esters have been synthesized through the intramolecular cyclization of the corresponding 3-N-arylamino-2-(2,5-dichloro-3-thenoyl) acrylates. researchgate.net These precursors are accessible from methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl) acrylate. researchgate.net Similarly, 7-alkyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid methyl esters were prepared by the cyclization of 3-N-alkylamino-2-(2,5-dichloro-3-thienoyl)acrylates. researchgate.net

Another approach to thienopyridine scaffolds is through a one-pot synthesis from (E)-3-(thiophen-2-yl)acrylic acid via a Curtius rearrangement, which leads to the formation of thieno[3,2-c]pyridin-4-one. semanticscholar.org Furthermore, the synthesis of thieno[2,3-b]pyridinones has been achieved through the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization, demonstrating the utility of related thiophene-containing starting materials in constructing these fused heterocyclic systems. nih.gov

The following table summarizes the synthesis of various thienopyridine derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-N-Arylamino-2-(2,5-dichloro-3-thenoyl) acrylates | Intramolecular cyclization | 7-Aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid methyl esters | researchgate.net |

| 3-N-Alkylamino-2-(2,5-dichloro-3-thienoyl)acrylates | Cyclization | 7-Alkyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid methyl esters | researchgate.net |

| (E)-3-(Thiophen-2-yl)acrylic acid | Curtius rearrangement | Thieno[3,2-c]pyridin-4-one | semanticscholar.org |

| Aminothiophene carboxylic acid methyl esters | Phenylacetylation, cyclization | Thieno[2,3-b]pyridinones | nih.gov |

Synthesis of Pyrazolo[1,5-a]thieno[2,3-e]pyrimidine Derivatives

The reactivity of acrylate derivatives containing a thiophene moiety has been exploited in the synthesis of more complex fused heterocyclic systems like pyrazolo[1,5-a]thieno[2,3-e]pyrimidines. The interaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with 3-aminopyrazole results in the formation of a pyrazolo[1,5-α]pyrimidine derivative. researchgate.net This transformation involves the selective and consecutive displacement of the 3-ethoxy and methoxy (B1213986) groups of the acrylate by the amino groups of the 3-aminopyrazole. researchgate.net

The synthesis of various substituted pyrazolo[1,5-a]pyrimidines often starts from 5-aminopyrazole precursors which are then reacted with β-dicarbonyl compounds or their equivalents. mdpi.comnih.gov For example, the reaction of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile or its corresponding ethyl carboxylate with enaminones in refluxing glacial acetic acid yields 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com While not directly starting from this compound, these syntheses highlight the general strategies for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core, which can be adapted to thieno-fused analogues.

A more direct route involves the reaction of 3-amino-4,6-disubstituted-thieno[2,3-b]pyridines, which after diazotization and coupling, can be cyclized with 1,3-diketones to yield 3-(2-methyl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidine-3-yl)azo-4,6-disubstituted-thieno[2,3-b]pyridines. researchgate.net

Triazolo[1,5-α]pyrimidine Formation

Similar to the synthesis of pyrazolo[1,5-a]pyrimidines, this compound derivatives are valuable in constructing triazolo[1,5-α]pyrimidines. The reaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with 3-amino-1,2,4-triazole leads to the formation of a triazolo[1,5-α]pyrimidine. researchgate.net The mechanism involves the selective displacement of the 3-ethoxy group by the ring nitrogen of the aminotriazole, followed by a cyclocondensation involving the keto group of the acrylate and the exocyclic amino group of the triazole. researchgate.net

General synthetic routes to researchgate.netsemanticscholar.orgmdpi.comtriazolo[1,5-a]pyrimidines often involve the annulation of a pyrimidine (B1678525) ring onto a triazole ring or vice versa. researchgate.net For example, condensation of 5-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds is a common method. researchgate.net These established methods provide a framework for the synthesis of thieno-fused analogues.

The following table details the formation of triazolo[1,5-α]pyrimidine derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate | 3-Amino-1,2,4-triazole | Methyl 5-(2,5-dichlorothiophen-3-yl)- researchgate.netsemanticscholar.orgmdpi.comtriazolo[1,5-a]pyrimidine-6-carboxylate | researchgate.net |

Intramolecular Cyclization Processes

Intramolecular cyclization is a powerful strategy for synthesizing fused heterocyclic systems from linear precursors derived from this compound. As previously mentioned, the cyclization of 3-N-arylamino- and 3-N-alkylamino-2-(2,5-dichloro-3-thenoyl)acrylates are key steps in the formation of thieno[2,3-b]pyridines. researchgate.net

The synthesis of thieno[2,3-b]pyridinones through the cyclization of phenylacetylated aminothiophene carboxylic acid methyl esters further illustrates this principle. nih.gov Additionally, the synthesis of thienopyrimidines can be achieved through the reaction of 2-aminothiophene-3-carboxylic acid derivatives with bismethylthiomethylene compounds, which can lead to cyclized products under appropriate conditions. researchgate.net These examples underscore the importance of intramolecular cyclization in transforming thiophene-containing acrylates and related compounds into valuable heterocyclic structures.

Polymerization Potential and Mechanisms

This compound, as an acrylate monomer, possesses the potential to undergo polymerization, offering a pathway to novel polymers with thiophene moieties in their structure. The presence of the thiophene ring can impart unique electronic and optical properties to the resulting polymers.

Free-Radical Polymerization of Acrylate Monomers

Free-radical polymerization is a common and versatile method for polymerizing acrylate monomers. asianpubs.orgripublication.com This process is typically initiated by a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN) or potassium peroxydisulfate. asianpubs.orgripublication.com The polymerization of methyl methacrylate, a structurally similar monomer, has been extensively studied using various initiators and chain transfer agents. asianpubs.org The kinetics of free-radical polymerization of acrylates can be influenced by factors such as the concentration of the monomer, initiator, and any chain transfer agents present. asianpubs.org While specific studies on the free-radical polymerization of this compound are not detailed in the provided results, the general principles of acrylate polymerization are well-established and would be applicable.

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, dispersity, and architecture. nih.gov Both RAFT and ATRP are effective for the polymerization of acrylate monomers. nih.govresearchgate.net

ATRP of acrylates is typically mediated by a transition metal complex, often copper-based, and an alkyl halide initiator. researchgate.net This method allows for the synthesis of well-defined polymers. RAFT polymerization, on the other hand, utilizes a chain transfer agent (RAFT agent) to control the polymerization. nih.govresearchgate.net This technique is known for its tolerance to a wide range of functional groups and reaction conditions. The application of these controlled polymerization methods to this compound would enable the synthesis of well-defined polymers with thiophene functionalities, which could have applications in various fields of materials science.

The following table compares key features of ATRP and RAFT polymerization for acrylate monomers.

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Reference |

| Control Mechanism | Reversible activation/deactivation of dormant species by a transition metal catalyst. | Reversible chain transfer between active and dormant polymer chains mediated by a RAFT agent. | nih.govresearchgate.net |

| Key Components | Monomer, initiator (alkyl halide), transition metal catalyst (e.g., Cu(I) complex), ligand. | Monomer, initiator (radical source), RAFT agent (dithioester, trithiocarbonate, etc.). | |

| Advantages for Acrylates | Well-controlled polymerization, predictable molecular weights, low dispersity. | Good control over polymerization, tolerance to various functional groups and reaction conditions. | nih.gov |

Impact of Thienyl Moiety on Polymerization Kinetics and Polymer Properties

The incorporation of a thienyl moiety into the structure of an acrylate monomer, as seen in this compound, is anticipated to have a significant impact on both the kinetics of its polymerization and the resultant polymer's properties. The thienyl group, a five-membered aromatic heterocycle containing a sulfur atom, introduces unique electronic and steric characteristics that differentiate it from simple alkyl or aryl substituents. These characteristics can influence the reactivity of the vinyl group, the stability of the propagating radical, and the ultimate physical, thermal, and optical properties of the poly(this compound) chain.

Influence on Polymerization Kinetics

The kinetics of free-radical polymerization are governed by the rates of initiation, propagation, termination, and chain transfer. The thienyl group in this compound can affect these rates through a combination of electronic and steric effects.

Electronic Effects: The thiophene ring is an electron-rich aromatic system. This electron-donating nature can influence the reactivity of the adjacent acrylate double bond. The electron-donating effect of the 2-thienyl group can reduce the electrophilicity of the monomer, which may alter its reactivity towards initiating radicals and the propagating polymer chain. rsc.org In studies of related heterocyclic monomers, the electronic nature of the substituent has been shown to be a critical factor in determining polymerization behavior. uliege.be For instance, in the polymerization of other functional acrylates, the presence of heteroatoms in the side chain has been demonstrated to alter the propagation rate coefficient. rsc.org The delocalization of the radical on the propagating chain end can be influenced by the thienyl group, potentially stabilizing the radical and affecting the propagation rate constant.

Steric Effects: The bulkiness of the thienyl group can also play a crucial role in the polymerization kinetics. Steric hindrance can affect the approach of the monomer to the growing polymer chain, potentially lowering the rate of propagation. mdpi.com The orientation of the thienyl group relative to the polymer backbone can lead to specific chain conformations that may either facilitate or hinder further monomer addition. This is a well-documented phenomenon in the polymerization of monomers with bulky side groups. mdpi.com

While specific kinetic data for the polymerization of this compound is not extensively reported, studies on analogous systems provide valuable insights. For instance, the polymerization of other acrylate monomers with heterocyclic side groups has been investigated, revealing a complex interplay between electronic and steric factors. uliege.beresearchgate.net The polymerization of 2-(3-thienyl)ethyl acrylate has been successfully achieved electrochemically, indicating the viability of forming polymers from such monomers. electrochemsci.org

Interactive Data Table: Comparison of Polymerization Characteristics of Related Acrylate Monomers

| Monomer | Polymerization Method | Initiator/Catalyst | Key Kinetic Observations | Reference |

| Methyl Methacrylate | Free Radical | AIBN | Well-studied kinetics, serves as a baseline. | researchgate.net |

| 2-Hydroxyethyl Acrylate | Free Radical | Various | Polymerization kinetics are influenced by hydrogen bonding. | mdpi.com |

| 2-(3-Thienyl)ethyl acrylate | Electrochemical | - | Successful polymer film formation. | electrochemsci.org |

| Acrylate with Thiol side chain | Photopolymerization | Eosin Y | Kinetics are dependent on light intensity and pH. nih.gov | nih.gov |

Influence on Polymer Properties

The properties of poly(this compound) are expected to be significantly different from those of conventional polyacrylates like poly(methyl acrylate) due to the presence of the thienyl side groups. These properties include thermal stability, optical behavior, and solubility.

Thermal Properties: The incorporation of aromatic heterocyclic units like thiophene into a polymer backbone or as side chains generally enhances thermal stability. mdpi.comvnu.edu.vn The rigid structure of the thiophene ring can increase the glass transition temperature (Tg) of the polymer compared to its aliphatic counterparts. Thermogravimetric analysis (TGA) of polymers containing thiophene moieties often shows higher decomposition temperatures. For example, polyacrylate functionalized polythiophene films have demonstrated high thermal stability. researchgate.net In a study of a related polymer, 2-(3-thienyl)ethyl acrylate, the resulting polymer exhibited a prominent weight loss step between 650 K and 800 K, attributed to the decomposition of the polymer backbone. electrochemsci.org

Optical Properties: Thiophene-containing polymers are well-known for their interesting optical and electronic properties, arising from the π-conjugated system of the thiophene ring. numberanalytics.com Poly(this compound) is expected to exhibit distinct UV-Vis absorption and fluorescence characteristics. The thienyl groups can lead to polymers with tunable optical properties. researchgate.net For instance, polyacrylate functionalized polythiophene films have been shown to be good blue-light emitters. researchgate.net The introduction of a thienyl group can also impact the refractive index of the polymer. The band gap of polymers derived from thiophene-containing monomers can also be tailored; for example, the polymer from 2-(3-thienyl)ethyl acrylate was found to have a band gap of 2.21 eV. electrochemsci.org

Solubility and Morphology: The presence of the thienyl group will also affect the solubility of the polymer. The polarity and size of the thiophene ring will influence the polymer's interaction with different solvents. The morphology of the resulting polymer, whether amorphous or semi-crystalline, will also be impacted by the regular incorporation of the thienyl side groups, which can influence chain packing and intermolecular interactions.

Interactive Data Table: Comparison of Properties of Thiophene-Containing Polymers

| Polymer | Monomer Unit | Key Properties | Reference |

| Poly(2-(3-thienyl)ethyl acrylate) | 2-(3-Thienyl)ethyl acrylate | Good electrochemical stability, electrochromic behavior, band gap of 2.21 eV. electrochemsci.org | electrochemsci.org |

| Polyacrylate functionalized polythiophene | Thiophene with acrylate functionality | Excellent electrochemical behavior, blue-light emitter, high thermal stability. researchgate.net | researchgate.net |

| Polythiophene | Thiophene | High conductivity, electrochromism, and luminescence. numberanalytics.com | numberanalytics.com |

| Copolymers with Benzodithiophene | Thiophene and Benzodithiophene | Excellent thermal stability (decomposition > 380 °C). mdpi.com | mdpi.com |

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectra provide information on the number of different types of protons and their neighboring protons. In the case of derivatives of METHYL 3-(THIEN-2-YL)ACRYLATE, the protons on the thiophene (B33073) ring, the acrylate (B77674) double bond, and the methyl ester group exhibit characteristic chemical shifts (δ) and coupling constants (J). For instance, in a study of related compounds, the vinylic protons typically appear as doublets, with coupling constants indicative of their trans or cis configuration. scielo.br The protons of the thiophene ring often show a complex splitting pattern due to mutual coupling.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the ester group in this compound derivatives is typically observed at a downfield chemical shift (around 166-167 ppm). researchgate.net The carbons of the thiophene ring and the acrylate double bond also have characteristic chemical shift ranges.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, helping to assign protons within a spin system, while HSQC spectra correlate directly bonded proton and carbon atoms. These advanced experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives (Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is compiled from various sources and represents typical values for derivatives of the title compound.)

| Assignment | ¹H NMR (Typical δ, Multiplicity, J) | ¹³C NMR (Typical δ) |

| Methyl Protons (-OCH₃) | 3.74 (s) | 52.77 |

| Vinylic Proton (α to C=O) | 6.42 (d, J=15.0) | 118.3 |

| Vinylic Proton (β to C=O) | 7.65 (d, J=15.0) | 145.0 |

| Thiophene Protons | 7.0-7.9 (m) | 128.0 - 138.0 |

| Carbonyl Carbon (C=O) | - | 167.5 |

This table is interactive. You can sort and filter the data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scienceworldjournal.org The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound and its derivatives displays several characteristic absorption bands. A strong absorption peak is typically observed in the region of 1706-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ester group. researchgate.netspectroscopyonline.com The C=C stretching vibration of the acrylate double bond usually appears around 1614-1637 cm⁻¹. researchgate.netmdpi.com The presence of the thiophene ring is confirmed by C-H and C-S stretching and bending vibrations, although these can sometimes overlap with other signals. metu.edu.tr

Table 2: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1706 - 1730 researchgate.netspectroscopyonline.com |

| Alkene C=C | Stretch | 1614 - 1637 researchgate.netmdpi.com |

| C-O | Stretch | 1207 - 1251 researchgate.net |

| Thiophene C-H | Stretch | ~3100 |

| Thiophene Ring | Vibrations | Variable |

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. lcms.cz It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. lcms.cz

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. For derivatives, high-resolution mass spectrometry (HRMS) is often employed to determine the exact molecular formula. mdpi.comrsc.org The fragmentation of the molecular ion can provide clues about the compound's structure. Common fragmentation pathways for esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. up.ac.za The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

The extended conjugation in this compound, involving the thiophene ring, the acrylate double bond, and the carbonyl group, gives rise to strong UV absorption. The π → π* transitions are typically observed in the UV region. The position of the λ_max can be influenced by the solvent and the presence of substituents on the thiophene ring or the acrylate moiety. up.ac.za

Advanced X-ray Diffraction Studies for Solid-State Structure

Biological Activities and Mechanistic Investigations of Methyl 3 Thien 2 Yl Acrylate Derivatives

Antimicrobial Efficacy and Spectrum of Activity

The search for novel antimicrobial agents is driven by the global challenge of resistance to existing drugs. Thiophene-containing compounds, including derivatives of Methyl 3-(thien-2-yl)acrylate, have emerged as a promising area of research due to their diverse pharmacological activities. researchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Studies on novel methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate (B77674) derivatives have revealed a selective spectrum of activity. A series of these compounds demonstrated efficacy exclusively against Gram-positive bacteria, with no activity observed against the tested Gram-negative strains. researchgate.net One of the most potent compounds in this series, designated as compound 22, exhibited significant inhibitory action against several Gram-positive pathogens. researchgate.netresearchgate.net Its activity was most pronounced against Bacillus subtilis, and it also showed notable efficacy against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Other related structures, such as thieno[2,3-d]pyrimidinediones, have also shown potent activity against a range of Gram-positive bacteria, although their efficacy against Gram-negative strains was weak. nih.gov Conversely, certain pyrazole (B372694) derivatives incorporating a thiophene-3-carboxylate structure have demonstrated excellent, broad-spectrum activity against both Gram-positive and Gram-negative pathogens. acs.org

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 22 against Gram-Positive Bacteria

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| Bacillus subtilis ATCC 6633 | Gram-Positive | 4 researchgate.net |

| S. aureus ATCC 43300 (MRSA) | Gram-Positive | 4 researchgate.net |

| S. aureus ATCC 25923 (MSSA) | Gram-Positive | 8 researchgate.net |

Data sourced from a study on methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate derivatives. researchgate.net

Antifungal Activity

The antifungal potential of this compound derivatives appears to be highly dependent on the specific structural modifications. In one study, a series of eighteen methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate derivatives were synthesized and evaluated, but none of the compounds exhibited any antifungal activity. researchgate.net

However, other thiophene-containing heterocyclic systems have shown more promising results. For instance, certain pyrazole-thiophene derivatives displayed significant activity against Candida albicans isolates. acs.org Another study found that a specific pyrazole-thiophene derivative was more potent than the standard drug Amphotericin B against Geotricum candidum and demonstrated comparable activity against Syncephalastrum racemosum. nih.gov Furthermore, novel indole (B1671886) derivatives with structural similarities have demonstrated good to excellent antifungal activity against various fungal strains. mdpi.com

Activity Against Multidrug-Resistant Pathogens

A critical area of evaluation for new antimicrobial candidates is their effectiveness against multidrug-resistant (MDR) organisms. Derivatives of this compound have shown promise in this regard. Specifically, compound 22, a methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate derivative, was found to be active against Methicillin-Resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. researchgate.net

Broader investigations into thiophene-related structures have reinforced this potential. Thieno[2,3-d]pyrimidinediones have shown potent activity against a panel of resistant Gram-positive bacteria, including MRSA, vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been developed that target MDR bacterial and fungal pathogens, showing activity against MRSA, VRE, and carbapenemase-producing Gram-negative bacteria. nih.gov Some pyrazole-thiophene derivatives have also been noted for their activity against MDR pathogens and their ability to work synergistically with conventional antibiotics like Ciprofloxacin. acs.org

Mechanism of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

Research into the mechanism of action for these compounds points primarily towards enzyme inhibition rather than membrane disruption. One proposed mechanism for 3-(thien-2-yl)acrylic acid derivatives involves the inhibition of Sortase A (SrtA), a virulence factor enzyme found in Gram-positive bacteria that is crucial for pathogenesis. nih.gov

Other thiophene-containing derivatives have been found to target different essential bacterial enzymes. Studies have identified certain pyrazole-thiophene compounds as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two well-established antibacterial targets. acs.org Other potential mechanisms elucidated through docking studies for related heterocyclic systems include the inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD) and E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. mdpi.comnuph.edu.ua For antifungal action, the proposed mechanism for some derivatives is the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal cell membrane synthesis. mdpi.com

Anticancer Potential and Cytotoxicity Studies

The structural scaffold of this compound is also being explored for its potential in cancer therapy. The acrylate group is a component of various compounds designed as anticancer agents, and its combination with a thiophene (B33073) ring offers a platform for developing novel cytotoxic molecules. nih.gov

In Vitro Efficacy against Cancer Cell Lines

The anticancer potential of this compound derivatives has been assessed against various human cancer cell lines. In one study, a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally related to the core compound, were evaluated for their effect on triple-negative breast cancer (TNBC) cell lines. mdpi.com The results indicated that several of these compounds could inhibit cell growth, with one derivative, compound 2e, showing a half-maximal growth inhibitory concentration (GI₅₀) of 13 μM against the MDA-MB-231 cell line. mdpi.com Notably, these compounds had minimal impact on non-tumorigenic breast epithelial cells, suggesting a degree of selectivity for cancer cells. mdpi.com

The methyl acrylate moiety itself has been shown to contribute to cytotoxicity in other molecular contexts. For example, adding a methyl acrylate group to an imidazolidinone scaffold conferred cytotoxic activity against liver (HepG-2) and colon (HCT-116) cancer cell lines. nih.gov Similarly, a methyl acrylate compound designed as a combretastatin (B1194345) analogue demonstrated potent activity against the MDA-MB-231 breast cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 4.06 μM. nih.gov However, not all acrylate derivatives are cytotoxic; a study of certain 3-isoxazoline substituted phthalazine-methoxyacrylate compounds found no significant cytotoxicity against Calu-6 lung cancer cells. scielo.br

Table 2: In Vitro Anticancer Activity of Selected Thiophene and Acrylate Derivatives

| Compound | Cell Line | Assay | Activity Metric | Result |

|---|---|---|---|---|

| Compound 2e (methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative) | MDA-MB-231 (Breast) | SRB | GI₅₀ | 13 µM mdpi.com |

| Compound 5e (methyl acrylate combretastatin analogue) | MDA-MB-231 (Breast) | MTT | IC₅₀ | 4.06 µM nih.gov |

| Compound 4 (imidazolidinone-methyl acrylate derivative) | HepG-2 (Liver) | MTT | IC₅₀ | 328.49 µg/mL nih.gov |

This table presents data from various studies on related derivatives to illustrate the anticancer potential of the chemical scaffolds.

Apoptotic Capacity and Cellular Mechanisms

Certain derivatives of this compound have been investigated for their ability to induce apoptosis, a form of programmed cell death, in cancer cells.

One study synthesized a series of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates and evaluated their growth inhibitory effects on human tumor cell lines. nih.gov The ortho-aminophenyl derivative, in particular, was found to induce apoptosis in the NCI-H460 cell line. nih.gov This suggests that specific structural modifications to the thieno[3,2-b]pyridine (B153574) core can impart pro-apoptotic properties. Further research into the cellular mechanisms revealed that these compounds can alter the normal cell cycle distribution, leading to cell death. nih.gov

Another study focused on 2-(aroylamino)cinnamamide derivatives, which incorporate a thien-2-yl group. The most promising compound, [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide], demonstrated cytotoxic effects against colon cancer cells with IC50 values of 0.89 µM (Caco-2), 2.85 µM (HCT-116), and 1.65 µM (HT-29). preprints.org Cellular studies indicated that the cytotoxic activity is at least partially due to the induction of apoptosis resulting from oxidative stress. preprints.org

In a separate investigation, new 3-cyano-2-substituted pyridines were synthesized and evaluated for their anti-cancer activities. One benzohydrazide (B10538) derivative demonstrated significant growth inhibition in the MCF-7 human breast cancer cell line with an IC50 value of 2 μM and was shown to induce apoptotic morphological changes. mdpi.com This compound was found to upregulate the expression of p53 and Bax, and down-regulate Bcl-2, indicating activation of the intrinsic mitochondrial apoptotic pathway. mdpi.com

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives on specific enzymes have been a key area of investigation, particularly concerning α-glucosidase and β-glucuronidase.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have explored the potential of thiophene-containing compounds as α-glucosidase inhibitors.

A series of thieno[2,3-b]thiophene (B1266192) derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.comresearchgate.netsemanticscholar.org Compounds 5a and 5b were identified as potent inhibitors with IC50 values of 22.0 ± 0.3 μM and 58.4 ± 1.2 μM, respectively, which were significantly more potent than the standard drug acarbose (B1664774) (IC50 = 841 ± 1.7 μM). mdpi.comresearchgate.netsemanticscholar.org

In another study, a series of 1,3,4-thiadiazole (B1197879) derivatives based on 3-aminopyridones containing a thiophen-2-yl moiety were synthesized. nih.govnih.gov These compounds showed significant inhibitory activity against α-glucosidase, with some derivatives exhibiting up to 95.0% inhibition, which was 1.9 times higher than that of acarbose. nih.govnih.gov One derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, had an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.govnih.gov

Chalcone derivatives, which can be structurally related to this compound, have also been widely studied for their α-glucosidase inhibitory potential. nih.govfrontiersin.org Studies have shown that synthetic chalcones can have IC50 values ranging from 15 ± 0.14 to 385 ± 5.60 μM against α-glucosidase. frontiersin.org

Table 1: α-Glucosidase Inhibition by Thiophene Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 5a | 22.0 ± 0.3 | mdpi.comresearchgate.netsemanticscholar.org |

| Compound 5b | 58.4 ± 1.2 | mdpi.comresearchgate.netsemanticscholar.org |

| Acarbose (Standard) | 841 ± 1.7 | mdpi.comresearchgate.netsemanticscholar.org |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3660 | nih.govnih.gov |

| Acarbose (Standard) | 13880 | nih.govnih.gov |

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that has been implicated in the adverse side effects of certain drugs, particularly the anticancer agent irinotecan. nih.gov Inhibition of bacterial β-glucuronidase in the gut is a strategy to mitigate this toxicity.

In a study of thieno[2,3-b]thiophene derivatives, several compounds demonstrated potent inhibition of β-glucuronidase. mdpi.comresearchgate.netsemanticscholar.org Notably, compound 4b was the most potent inhibitor with an IC50 value of 1.3 ± 0.172 μM. nih.gov Compounds 2b , 5a , and 5b also showed strong inhibitory activity with IC50 values of 1.3 ± 0.2 μM, 2.3 ± 0.4 μM, and 8.7 ± 0.1 μM, respectively. mdpi.comresearchgate.netsemanticscholar.org These values are significantly lower than that of the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.8 ± 2.5 μM). mdpi.comresearchgate.netsemanticscholar.org

The structural features of these thiophene derivatives, including the presence of specific substituents, appear to be crucial for their potent inhibitory activity against β-glucuronidase. plos.orggoogle.com

Table 2: β-Glucuronidase Inhibition by Thieno[2,3-b]thiophene Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 2b | 1.3 ± 0.2 | mdpi.comresearchgate.net |

| Compound 4b | 1.3 ± 0.172 | nih.gov |

| Compound 5a | 2.3 ± 0.4 | mdpi.comresearchgate.netsemanticscholar.org |

| Compound 5b | 8.7 ± 0.1 | mdpi.comresearchgate.netsemanticscholar.org |

| D-Saccharic acid 1,4-lactone (Standard) | 45.8 ± 2.5 | mdpi.comresearchgate.netsemanticscholar.org |

Other Pharmacological Activities

Beyond apoptosis induction and enzyme inhibition, derivatives of this compound have shown promise in other pharmacological areas.

Antithrombotic Activity

Thiophene derivatives have been investigated for their potential to prevent the formation of blood clots. nih.govrsc.orggoogle.com A study involving the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives revealed that some of these compounds exhibit antithrombotic activity. researchgate.net Specifically, compound 3i showed a potent clot lysis of 31.5%. researchgate.net While the exact mechanism is still under investigation, these findings suggest that the thiophene scaffold could be a valuable template for the development of new antithrombotic agents. nih.govrsc.orggoogle.comresearchgate.net

Human 5-HT5A Receptor Binding Inhibition

The human 5-HT5A receptor, a subtype of the serotonin (B10506) receptor, is a target for the development of drugs for various neurological and psychiatric disorders. nih.govnih.govwikipedia.org Thiophene-fused heterocyclic systems, such as thieno[3,2-b]indoles, have shown the ability to inhibit binding to the human 5-HT5A receptor. rsc.orgnih.gov This activity highlights the potential of thiophene-containing compounds to modulate serotonergic neurotransmission and offers a new avenue for the design of ligands with therapeutic potential for conditions like anxiety, sleep disorders, and pain. nih.gov The development of selective 5-HT5A receptor ligands has been challenging, making the discovery of novel scaffolds like thiophene derivatives particularly significant. nih.govnih.gov

Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for the discovery of new and effective antituberculosis agents. In this context, derivatives of this compound have been investigated as a potential scaffold for the development of novel therapeutics.

Research into thiophene-containing compounds has revealed their potential as antitubercular agents. researchgate.net A series of novel 2-methyl-3-methyl/ethyl acrylates derived from Baylis–Hillman adducts of thiophene were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv using the agar (B569324) microdilution method. researchgate.net The minimum inhibitory concentration (MIC) was determined for these compounds, with some exhibiting noteworthy activity.

One particular derivative, compound 3l from a synthesized series, demonstrated significant antitubercular activity, with a minimum inhibitory concentration (MIC) that was nearly equivalent to the standard drug Isoniazid (INH). researchgate.net Other compounds in the series showed a range of activity from low to moderate against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net

In a related study, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for their antitubercular properties. nih.gov Several of these compounds inhibited the growth of Mycobacterium tuberculosis (Mtb) with MIC values ranging from 1.9 to 7.7 μM and demonstrated low toxicity against VERO cells. nih.gov Four of these compounds were also tested against clinical strains of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), where they showed moderate activity. nih.gov Molecular docking studies suggested that these thiophene derivatives may act by inhibiting the mtFabH enzyme, a key component in the mycobacterial fatty acid synthesis pathway. nih.gov

Another study on acylhydrazonyl derivatives of thiophene also reported on their anti-tubercular activity. medjchem.com While not direct derivatives of this compound, these compounds share the thiophene core and provide further evidence for the potential of this heterocyclic ring in antitubercular drug design. medjchem.com

The table below summarizes the antitubercular activity of selected thiophene derivatives.

| Compound ID | Derivative Class | Test Strain | MIC | Reference |

| 3l | Thiophene containing 2-methyl-3-methyl/ethyl acrylate | M. tuberculosis H37Rv | Comparable to Isoniazid | researchgate.net |

| 10d | 2-acylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | M. tuberculosis | 1.9 - 7.7 μM | nih.gov |

| 15 | 2-acylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | M. tuberculosis | 1.9 - 7.7 μM | nih.gov |

| 12h | 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | M. tuberculosis | 1.9 - 7.7 μM | nih.gov |

| 12k | 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | M. tuberculosis | 1.9 - 7.7 μM | nih.gov |

These findings underscore the potential of the thiophene scaffold, and specifically derivatives of this compound, as a promising starting point for the development of new antituberculosis drugs. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the identification of more potent and selective inhibitors of Mycobacterium tuberculosis.

Applications of Methyl 3 Thien 2 Yl Acrylate and Its Polymeric Forms in Advanced Materials

Development of Organic Electronic Materials

The presence of the thiophene (B33073) moiety, a well-known building block in organic electronics, positions Methyl 3-(thien-2-yl)acrylate as a key monomer for creating new semiconducting and optically active polymers. Thiophene-fused heterocyclic systems are recognized as important π-extended electron-rich structures that can be used to design molecules for electronic applications. semanticscholar.org

The potential for this compound in photosensitive and photovoltaic devices is significant, primarily due to the established role of thiophene-based polymers in this field. Thiophene derivatives are integral to the development of organic phototransistors and solar cells because of their favorable electronic and optical properties. semanticscholar.orgresearchgate.net For instance, polymers incorporating thienylenevinylene-thiophene units have been synthesized for photovoltaic applications, demonstrating how modifications of the thiophene backbone can tune material performance. mdpi.com

Research into flexible organic phototransistors has utilized polymers with complex thiophene-containing structures, such as poly[2,5-(2-octyldodecyl)-3,6-diketopyrrolopyrrole-alt-5,5-(2,5-di(thien-2-yl)thieno[3,2-b]thiophene)] (DPP-DTT), to create highly sensitive near-infrared (NIR) detectors. researchgate.net The incorporation of such polymers into devices highlights the strategy of using specific chemical moieties to induce desired effects, like charge trapping at interfaces, which enhances photosensitivity. researchgate.net While direct application of poly(this compound) is an area for further research, its structure suggests it could serve as a valuable component in creating photosensitive layers or as a copolymerizing agent to modulate the properties of established photovoltaic polymers. semanticscholar.orgmdpi.com